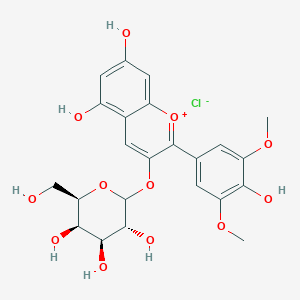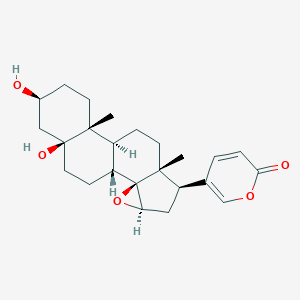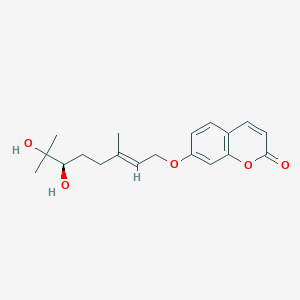
(+)-Medicarpin
Overview
Description
(+)-Medicarpin is a naturally occurring flavonoid found in the root bark of the plant Medicago sativa, commonly known as alfalfa. It belongs to a group of compounds called isoflavonoids, which are known to have antioxidant, anti-inflammatory, and anti-cancer properties. (+)-Medicarpin has been studied extensively for its potential therapeutic applications and has been found to have a wide range of biological activities.
Scientific Research Applications
Antitumor Activity
(+)-Medicarpin: has been identified as having significant antitumor properties . Research indicates that it can inhibit the growth of cancer cells, particularly in lung cancer, by suppressing cell proliferation and inducing apoptosis .
Anti-Osteoporosis Effects
Studies have also highlighted (+)-Medicarpin’s potential in treating osteoporosis . Its bioactive compounds are known to promote bone health and may prevent bone loss .
Antibacterial Properties
The compound exhibits antibacterial effects , making it a candidate for treating bacterial infections. This is particularly relevant in the search for new antibiotics due to increasing antibiotic resistance .
Biosynthesis Research
Recent advances in biosynthesis research have enabled the production of (+)-Medicarpin through engineered microorganisms, which could lead to more efficient and sustainable production methods .
Metabolite Analysis
In-depth metabolite analysis has revealed that (+)-Medicarpin undergoes isomerization in vivo, with numerous metabolites being identified as potential new compounds with various applications .
Pharmacokinetics
Understanding the pharmacokinetics of (+)-Medicarpin is crucial for its application in medicine. Studies have tracked its distribution to multiple organs, providing insights into its absorption and metabolism .
properties
IUPAC Name |
(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872005 | |
| Record name | (+/-)-Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Medicarpin | |
CAS RN |
33983-40-3, 33983-39-0 | |
| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Medicrpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (+)-medicarpin?
A1: (+)-Medicarpin exhibits its biological activity through various mechanisms, including:
- Antimitotic activity: It demonstrates potent antimitotic properties, particularly in sea urchin eggs, by inhibiting cell division at different stages []. The 2-methoxy substituent appears to be crucial for this activity.
- Induction of lipolysis: (+)-Medicarpin promotes lipolysis in brown adipocytes by activating Protein Kinase A (PKA) []. This activation leads to the phosphorylation of hormone-sensitive lipase (HSL) at Serine660, a key step in lipolysis.
- Induction of NRF2 Transcription: (+)-Medicarpin can activate the NRF2 pathway []. This transcription factor regulates antioxidant genes like HO-1, GCLC, and NQO1. It also appears to increase NRF2 mRNA levels and inhibit NRF2 proteasomal degradation.
Q2: How does (+)-medicarpin affect the PTEN/AKT signaling pathway in head and neck squamous cell carcinoma (HNSCC)?
A: Research indicates that (+)-medicarpin treatment of HNSCC cells leads to an increase in PTEN and AKT gene expression while decreasing PDK1 gene expression []. These changes were also observed at the protein level. This modulation of the PTEN/AKT pathway suggests a potential role for (+)-medicarpin in HNSCC treatment.
Q3: How does (+)-medicarpin contribute to the defense mechanisms of plants against pathogens?
A: (+)-Medicarpin acts as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attacks [, , , ]. Its accumulation in infected tissues helps to inhibit the growth of fungi and other pathogens.
Q4: Does (+)-medicarpin interact with the immune system?
A: Studies suggest that (+)-medicarpin can influence immune responses, particularly in the context of estrogen-deficient bone loss []. It has been shown to decrease the levels of pro-osteoclastogenic Th17 and B cells while promoting T-regulatory cell differentiation. This suggests an immunomodulatory role for (+)-medicarpin.
Q5: What is the molecular formula, weight, and structure of (+)-medicarpin?
A: * Molecular Formula: C16H14O4 * Molecular Weight: 270.28 g/mol* Structure: (+)-Medicarpin is a pterocarpan, characterized by a benzofuran system fused to a chroman unit. It has a chiral center at positions 6a and 11a, with the (+)-enantiomer having the 6aS,11aS configuration [, ].
Q6: What spectroscopic data are available for characterizing (+)-medicarpin?
A6: Various spectroscopic methods have been employed to characterize (+)-medicarpin, including:
- NMR Spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HMQC, HMBC): NMR analyses provide detailed structural information, including proton and carbon chemical shifts, coupling constants, and spatial relationships between atoms [, , , , , , ].
- Mass Spectrometry (MS, FAB-MS): MS techniques determine the molecular weight and fragmentation patterns of the compound, confirming its identity [, , ].
- UV-Visible Spectroscopy (UV): UV spectra provide information about the electronic transitions within the molecule, aiding in structural elucidation [, , ].
- Infrared Spectroscopy (IR): IR spectra reveal functional groups present in the molecule, such as hydroxyl groups, aromatic rings, and C-O bonds [, , ].
- Circular Dichroism (CD): CD spectroscopy, in conjunction with X-ray diffraction, has been used to determine the absolute configuration of (+)-medicarpin [].
Q7: Are there any computational studies exploring the structure-activity relationships of medicarpin and its analogs?
A: While the provided papers don't delve into specific computational studies, they highlight the importance of the 2-methoxy substituent for the antimitotic activity of pterocarpans []. This suggests that computational methods like QSAR (Quantitative Structure-Activity Relationship) could be valuable for understanding and predicting the activity of medicarpin analogs.
Q8: How does the chemical structure of (+)-medicarpin influence its biological activity?
A:
- 2-Methoxy Substituent: The presence of the 2-methoxy group in (+)-medicarpin appears to be essential for its potent antimitotic activity [].
- Chirality: The (+)-(6aS,11aS)-enantiomer of medicarpin exhibits significantly higher osteogenic activity compared to the (-)-enantiomer or the racemic mixture []. This highlights the importance of chirality for its biological effects.
Q9: What is the bioavailability and metabolic fate of (+)-medicarpin?
A9: Limited information is available on the pharmacokinetics of (+)-medicarpin. As a natural product, it is likely metabolized by various enzymes, potentially leading to the formation of glucuronide or sulfate conjugates.
Q10: What in vitro models have been used to study the biological activity of (+)-medicarpin?
A10: Several in vitro models have been used, including:
- Sea Urchin Eggs: To evaluate antimitotic activity and determine the impact of structural modifications on potency [].
- Mouse Brown Adipocytes: To investigate its effects on lipolysis and the underlying mechanism involving PKA activation [].
- Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: To assess its potential anti-cancer effects and impact on the PTEN/AKT signaling pathway [].
Q11: What in vivo models have been used to study the effects of (+)-medicarpin?
A11: In vivo studies have been conducted in:
- Mice: To investigate the effects of (+)-medicarpin and its methoxyisoflavone analogs on estrogen-deficient bone loss. These studies demonstrated the ability of these compounds to prevent bone loss and modulate immune responses [].
Q12: Have there been any clinical trials involving (+)-medicarpin?
A12: The provided papers do not mention any clinical trials involving (+)-medicarpin.
Q13: Are there any known mechanisms of resistance to (+)-medicarpin in fungi or other organisms?
A: Some fungal pathogens, such as Nectria haematococca MP VI, can detoxify medicarpin by converting it to less toxic derivatives []. This detoxification mechanism involves the enzymatic modification of the pterocarpan structure, reducing its antifungal activity.
Q14: When was (+)-medicarpin first isolated and what are some milestones in its research?
A: * Isolation: (+)-Medicarpin was first isolated from various plant species, including Arachis hypogaea (groundnut) []. * Total Synthesis: The first asymmetric total synthesis of (+)-medicarpin was achieved, enabling further research into its biological activity and therapeutic potential [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















